Isothiazolo[5,4-b]pyridine
Overview
Description
Isothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a fused ring system consisting of an isothiazole ring and a pyridine ring, which imparts distinct chemical and biological characteristics.
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[5,4-b]pyridine typically involves the construction of the fused ring system through various heterocyclization reactions. One common method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . Another approach includes the use of Mannich bases in pyridine under reflux conditions to yield substituted isothiazolopyridines . Additionally, the regioselective functionalization of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines has been developed as a key synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound would likely involve optimizing the aforementioned synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents for substitution reactions, reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield dihalogenated derivatives, while reduction reactions may produce partially or fully reduced analogs of this compound .
Mechanism of Action
The mechanism of action of isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RIPK1 inhibitor, the compound binds to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation of necroptosis pathways . This inhibition effectively blocks inflammatory signaling and cell death, making it a potential therapeutic agent for inflammation-related diseases .
Comparison with Similar Compounds
Isothiazolo[5,4-b]pyridine can be compared with other similar heterocyclic compounds, such as isoxazolo[5,4-b]pyridine and isothiazolo[4,3-b]pyridine While these compounds share structural similarities, this compound is unique in its specific ring fusion pattern and the resulting chemical properties
List of Similar Compounds
- Isoxazolo[5,4-b]pyridine
- Isothiazolo[4,3-b]pyridine
- Thiazolo[5,4-b]pyridine
Properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-4-8-9-6(5)7-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIVYUBSVCXRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497709 | |
Record name | [1,2]Thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4767-80-0 | |
Record name | [1,2]Thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.